6-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole
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Overview
Description
6-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole is a heterocyclic compound that features both an indole and a tetrahydropyridine moiety. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions. The indole structure is a common motif in many natural products and pharmaceuticals, while the tetrahydropyridine ring is known for its presence in several biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole typically involves the formation of the indole ring followed by the introduction of the tetrahydropyridine moiety. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the indole ring. The tetrahydropyridine ring can then be introduced through a series of reactions involving the appropriate starting materials and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The specific conditions and reagents used can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
6-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
6-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets within the body. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
4-Morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine: Studied as a tubulin polymerization inhibitor.
7-(1-Benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-4,6-dimethoxy aurones: Evaluated for their antioxidant and anticancer activities.
Uniqueness
6-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole is unique due to its dual presence of indole and tetrahydropyridine rings, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
6-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-12(10-3-6-14-7-4-10)9-13-11(1)5-8-15-13/h1-3,5,8-9,14-15H,4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEHEVMXRSDTHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC3=C(C=C2)C=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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